2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole
Description
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Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-diphenyl-1-propylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2N2S/c1-2-15-29-24(20-11-7-4-8-12-20)23(19-9-5-3-6-10-19)28-25(29)30-17-18-13-14-21(26)22(27)16-18/h3-14,16H,2,15,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKCDTIKASBJNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole is a member of the imidazole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C25H22Cl2N2O2S
- Molar Mass : 485.43 g/mol
- CAS Number : 339277-10-0
Biological Activity Overview
Imidazole derivatives are recognized for their wide range of biological activities, including:
- Antimicrobial
- Antifungal
- Anti-inflammatory
- Analgesic
- Anticancer
The specific compound has been studied for its potential as an anti-inflammatory and analgesic agent, along with other therapeutic properties.
Anti-inflammatory and Analgesic Activity
Research has demonstrated that imidazole derivatives can exhibit significant anti-inflammatory and analgesic activities. In a study involving a series of imidazole analogues, it was found that certain derivatives showed up to 100% inhibition of paw edema in animal models at specific dosages (100 mg/kg body weight), comparable to standard anti-inflammatory drugs such as diclofenac .
Table 1: Comparison of Anti-inflammatory Activities of Imidazole Derivatives
| Compound | Dosage (mg/kg) | % Inhibition |
|---|---|---|
| Compound 2a | 100 | 100 |
| Compound 2b | 100 | 100 |
| Diclofenac | 50 | 100 |
Anticancer Activity
The imidazole scaffold has also been linked to anticancer properties. Various studies have indicated that imidazole derivatives can inhibit the growth of cancer cells. For instance, compounds with similar structures have shown IC50 values in the submicromolar range against different cancer cell lines .
Table 2: Anticancer Activity of Related Imidazole Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.86 |
| Compound B | CEM | 1.2 |
| Compound C | Panc-1 | 5.5 |
The biological activity of imidazole derivatives is often attributed to their ability to interact with various biological targets. For instance:
- COX-2 Inhibition : Molecular docking studies have shown that some imidazole derivatives exhibit high binding affinity for the COX-2 enzyme, which is a key target in inflammation and pain pathways .
Case Studies
In a recent case study involving the synthesis and evaluation of novel imidazole derivatives, it was found that certain compounds not only inhibited inflammatory mediators but also reduced nitric oxide release in macrophages, indicating a dual mechanism of action that could be beneficial in treating inflammatory conditions .
Q & A
Q. What are the established synthetic routes for 2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves multi-step reactions:
Imidazole Core Formation : Condensation of glyoxal with amines/aldehydes under acidic conditions (e.g., HCl or acetic acid) to form the 4,5-diphenylimidazole scaffold .
Sulfanyl Group Introduction : Thiolation via nucleophilic substitution using 3,4-dichlorobenzyl mercaptan in the presence of a base (e.g., KOH/DMSO) .
Propyl Group Attachment : Alkylation with 1-bromopropane under reflux in aprotic solvents (e.g., DMF) .
Q. Optimization Strategies :
- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.
- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) improves purity.
- Yield Improvement : Stoichiometric adjustments (e.g., 1.2 equiv. of 1-bromopropane) and controlled temperature (60–70°C) reduce side products .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer :
- Spectroscopy :
- Crystallography :
Q. What preliminary biological activities have been reported, and what standardized assays are used for evaluation?
Methodological Answer :
Q. Standardized Protocols :
- MIC Assay : Follow CLSI guidelines using Mueller-Hinton broth .
- MTT Assay : 24-hour exposure, DMSO solubilization, and absorbance at 570 nm .
Advanced Research Questions
Q. How does the substitution pattern (e.g., propyl vs. allyl, dichlorobenzyl vs. halogens) influence bioactivity and physicochemical properties?
Methodological Answer : SAR Insights :
Q. What strategies are employed to resolve contradictions in reported biological activity data across studies?
Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic Stability Testing : Use LC-MS/MS to quantify compound degradation in assay media .
- Orthogonal Validation : Confirm enzyme inhibition via SPR (Surface Plasmon Resonance) to rule out assay artifacts .
Case Study : Discrepancies in MIC values may arise from differences in bacterial strain viability or compound solubility. Pre-screening solubility via dynamic light scattering (DLS) ensures consistent dosing .
Q. What computational methods are used to model the compound's interaction with biological targets, and how do they correlate with experimental findings?
Methodological Answer :
- Molecular Docking : AutoDock Vina predicts binding modes to COX-2 (binding energy: −8.2 kcal/mol), aligning with fluorometric inhibition data .
- MD Simulations : GROMACS simulations (100 ns) reveal stable hydrogen bonds between the sulfanyl group and Arg120 residue .
- QSAR Models : CoMFA analysis correlates Cl substituent position with anticancer activity (r: 0.89) .
Validation : Overlay docking poses with crystallographic data (e.g., PDB: 5KIR) confirms binding site accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
